molecular formula C11H18O5 B1294985 Diethyl 2-(1-ethoxyethylidene)malonate CAS No. 3044-06-2

Diethyl 2-(1-ethoxyethylidene)malonate

Cat. No. B1294985
CAS RN: 3044-06-2
M. Wt: 230.26 g/mol
InChI Key: TWYCKMOLLPVQMA-UHFFFAOYSA-N
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Patent
US05041619

Procedure details

160 g (1 mol) of diethyl malonate, 649 g (4 mol) of triethyl orthoacetate and 0.5 g of catalyst from Example 1 were heated to 130° C. in a glass apparatus having a distillation column. The metering-in of 102 g of acetic anhydride over the course of 7 h was then begun. The bottom temperature was increased to 159° C. with the distillation of low-boiling components at a head temperature of 72° to 73° C. After the end of the reaction, the residual low-boiling components were distilled off under a low vacuum and the excess triethyl orthoacetate was removed at 15 mbar. The desired product was then distilled over at 0.3 mbar and a head temperature of 100° to 102° C. Ethyl 2-carboethoxy-3-ethoxy-2-butenoate was obtained in a yield of 73% of the theoretical yield.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
649 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:12](OCC)(OCC)([O:14][CH2:15][CH3:16])[CH3:13]>>[C:1]([C:2](=[C:12]([O:14][CH2:15][CH3:16])[CH3:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4])([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
649 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
catalyst
Quantity
0.5 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
159 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
a distillation column
CUSTOM
Type
CUSTOM
Details
over the course of 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
DISTILLATION
Type
DISTILLATION
Details
the residual low-boiling components were distilled off under a low vacuum
CUSTOM
Type
CUSTOM
Details
the excess triethyl orthoacetate was removed at 15 mbar
DISTILLATION
Type
DISTILLATION
Details
The desired product was then distilled over at 0.3 mbar
CUSTOM
Type
CUSTOM
Details
a head temperature of 100° to 102° C

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C(C(=O)OCC)=C(C)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.